4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine
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Overview
Description
4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to a tetrahydro-tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromophenyl group, used in various chemical reactions.
4-Bromocinnamic acid: Utilized in the synthesis of other organic compounds and materials.
4-Bromothiophenol: Known for its reactivity and use in organic synthesis.
Uniqueness
4-(4-Bromophenyl)-1,3,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is unique due to its tetrahydro-tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
88236-03-7 |
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Molecular Formula |
C26H21BrN4 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2,3,6-triphenyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H21BrN4/c27-22-16-18-24(19-17-22)31-26(21-12-6-2-7-13-21)28-30(23-14-8-3-9-15-23)25(29-31)20-10-4-1-5-11-20/h1-19,26,28H |
InChI Key |
QNTCNEUDBVHQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NN(C(=NN2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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